2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol
Description
2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol is a bicyclic monoterpenoid alcohol with a hydroxyl group at position 1, a methyl group at position 2, and a propenyl (allyl) substituent at position 3 of a cyclohexene ring. Its molecular formula is C₁₀H₁₆O, giving it a molecular weight of 152.23 g/mol (calculated).
Properties
CAS No. |
645421-42-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-methyl-3-prop-2-enylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-3-5-9-6-4-7-10(11)8(9)2/h3,10-11H,1,4-7H2,2H3 |
InChI Key |
QDHUVXAZPXUPNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1O)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the methyl and prop-2-en-1-yl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analogs: Cyclohexenols vs. Cyclopentenols
2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol (C₉H₁₄O, MW: 138.21 g/mol) shares functional groups with the target compound but features a five-membered cyclopentene ring instead of a six-membered cyclohexene .
- Reactivity : The allyl group in both compounds offers sites for electrophilic addition, but the cyclohexene derivative’s larger ring may reduce steric hindrance during reactions.
Functional Group Variations: Alcohols vs. Ketones
5,5-Dimethyl-3-(2-methylprop-1-enyl)cyclohex-2-en-1-one (C₁₂H₁₈O, MW: 178.27 g/mol) replaces the hydroxyl group with a ketone at position 1 .
- Hydrogen Bonding : The absence of a hydroxyl group in the ketone derivative reduces polarity and water solubility compared to the target compound.
- Boiling Points : Ketones generally exhibit higher boiling points due to dipole-dipole interactions, but the allyl group in the target compound may enhance volatility.
Substituent Effects: Allyl vs. Methyl/Isopropyl Groups
1-Methyl-4-propan-2-ylcyclohex-3-en-1-ol (C₁₀H₁₈O, MW: 154.25 g/mol) features an isopropyl group instead of an allyl substituent .
- Steric Effects : The bulky isopropyl group may hinder reactions at the cyclohexene ring compared to the more accessible allyl group in the target compound.
- Synthetic Utility : The allyl group in the target compound enables conjugation and polymerization reactions, absent in methyl/isopropyl-substituted analogs.
Silylated Derivatives
2-[(Trimethylsilyl)methyl]-2-cyclohexen-1-ol (C₁₀H₂₀OSi, MW: 184.35 g/mol) introduces a trimethylsilyl group, significantly altering steric and electronic properties .
- Applications : Silyl groups are often used as protective moieties in synthesis, a feature absent in the target compound.
Data Tables
Table 1: Molecular Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Substituent |
|---|---|---|---|---|
| 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol | C₁₀H₁₆O | 152.23 | Alcohol | Allyl (position 3) |
| 2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol | C₉H₁₄O | 138.21 | Alcohol | Allyl (position 3) |
| 5,5-Dimethyl-3-(2-methylprop-1-enyl)cyclohex-2-en-1-one | C₁₂H₁₈O | 178.27 | Ketone | Allyl (position 3) |
| 1-Methyl-4-propan-2-ylcyclohex-3-en-1-ol | C₁₀H₁₈O | 154.25 | Alcohol | Isopropyl (position 4) |
| 2-[(Trimethylsilyl)methyl]-2-cyclohexen-1-ol | C₁₀H₂₀OSi | 184.35 | Alcohol | Trimethylsilyl |
Biological Activity
2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol, also known as 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol, is a compound belonging to the class of monoterpenoids. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects based on various studies and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| CAS Number | 99-48-9 |
| IUPAC Name | 5-isopropenyl-2-methyl-2-cyclohexen-1-ol |
| Molecular Weight | 196.30 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Antimicrobial Activity
Research has shown that 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol exhibits significant antimicrobial properties. A study conducted on various bacterial strains revealed that the compound demonstrated strong inhibitory effects against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 6.25 µg/mL . The mechanism of action appears to involve disruption of bacterial cell membranes.
Anti-inflammatory Effects
In vitro studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory conditions . The compound's ability to modulate inflammatory pathways may be linked to its structural features, which allow it to interact effectively with cellular receptors involved in inflammation.
Antioxidant Activity
The antioxidant capacity of 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol has been evaluated using various assays. It was found to scavenge free radicals effectively, thus reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders .
Study on Antimicrobial Efficacy
A bioassay-guided fractionation study isolated 2-Methyl-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol from Annona emarginata. The isolated compound was tested against multiple bacterial strains, confirming its efficacy as an antimicrobial agent. The study highlighted the structure–activity relationship (SAR), indicating that modifications in the molecular structure could enhance its antimicrobial potency .
In Vivo Evaluation
In vivo studies assessing the anti-inflammatory effects of this compound demonstrated a reduction in edema in animal models subjected to inflammatory stimuli. The results indicated that treatment with the compound led to a significant decrease in paw swelling compared to control groups, supporting its potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
